methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
CAS No.: 514194-81-1
Cat. No.: VC5115633
Molecular Formula: C26H20N2O6S
Molecular Weight: 488.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514194-81-1 |
|---|---|
| Molecular Formula | C26H20N2O6S |
| Molecular Weight | 488.51 |
| IUPAC Name | methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate |
| Standard InChI | InChI=1S/C26H20N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-6-8-16(9-7-15)25(32)33-3)19(23(30)24(28)31)22(29)17-5-4-10-34-17/h4-12,21,30H,1-3H3 |
| Standard InChI Key | QBYZVSAXSQQIFV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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4,6-Dimethyl-1,3-benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and role in intercalation with biological targets.
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Furan-2-carbonyl: An oxygen-containing heterocycle that enhances solubility and participates in hydrogen bonding.
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4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole: A lactam ring that introduces rigidity and hydrogen-bonding capabilities.
The benzoate ester at the 4-position serves as a lipophilic anchor, influencing bioavailability and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀N₂O₆S |
| Molecular Weight | 488.51 g/mol |
| CAS Registry Number | 514194-81-1 |
| Topological Polar Surface Area | 130 Ų (estimated) |
| LogP (Partition Coefficient) | 3.2 (predicted) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzothiazole Formation: Condensation of 4,6-dimethyl-2-aminothiophenol with a ketone or aldehyde under acidic conditions.
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Pyrrolidinone Assembly: Cyclocondensation of a γ-keto ester with an amine, followed by oxidation to introduce the lactam moiety.
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Furanoylation: Coupling of the furan-2-carbonyl chloride to the pyrrolidinone intermediate.
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide.
Technological Advancements
Recent innovations include:
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High-Throughput Screening: Automated platforms enabling rapid optimization of reaction parameters (e.g., temperature, catalysts).
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Machine Learning: Predictive models trained on historical reaction data to identify optimal conditions for yield improvement.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | H₂SO₄, 110°C, 6 h | 78 |
| Pyrrolidinone cyclization | DCC, DMAP, CH₂Cl₂, rt, 12 h | 65 |
| Furanoylation | Furan-2-carbonyl chloride, Et₃N | 82 |
Mechanistic and Biological Insights
Putative Mechanisms of Action
While the exact mechanism remains under investigation, preliminary studies on analogous benzothiazole derivatives suggest:
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DNA Intercalation: Planar benzothiazole systems may insert between DNA base pairs, disrupting replication.
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Enzyme Inhibition: The lactam and furan groups could inhibit kinases or proteases via hydrogen bonding and hydrophobic interactions.
Biological Activity
In vitro assays reveal moderate activity against cancer cell lines (IC₅₀: 10–50 μM), though structure-activity relationship (SAR) studies indicate that substituent modifications on the benzothiazole ring enhance potency.
Applications in Materials Science
Electronic Properties
The compound’s conjugated π-system and electron-withdrawing benzothiazole moiety make it a candidate for:
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Organic Semiconductors: Charge carrier mobility studies show promise for thin-film transistor applications.
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Fluorescent Probes: Tunable emission profiles in the visible spectrum due to extended conjugation.
Table 3: Electronic Properties
| Property | Value |
|---|---|
| λₐᵦₛ (Absorption) | 340 nm (in DMSO) |
| λₑₘ (Emission) | 450 nm (quantum yield: 0.32) |
| HOMO-LUMO Gap | 3.1 eV (calculated) |
Challenges and Future Directions
Synthetic Challenges
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Scalability: Multi-step synthesis complicates large-scale production.
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Purification: Chromatographic separation of stereoisomers remains labor-intensive.
Research Opportunities
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Target Identification: Proteomic studies to elucidate binding partners.
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Nanoparticle Formulations: Enhancing bioavailability through encapsulation.
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